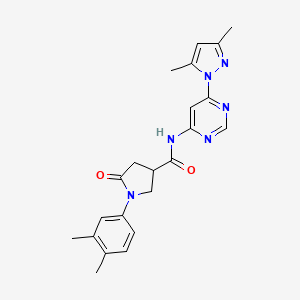

![molecular formula C15H12O3 B2985635 3-乙氧基-6H-苯并[c]色烯-6-酮 CAS No. 92496-58-7](/img/structure/B2985635.png)

3-乙氧基-6H-苯并[c]色烯-6-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

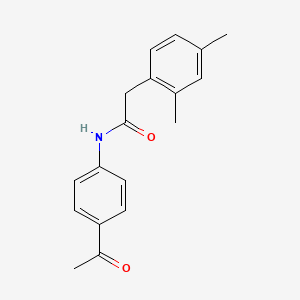

“3-ethoxy-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C15H12O3 . The molecule contains a total of 32 bonds, including 20 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aromatic ester, and 1 aromatic ether .

Synthesis Analysis

A new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products in good yields (up to 94% over two steps) .

Molecular Structure Analysis

The molecular structure of “3-ethoxy-6H-benzo[c]chromen-6-one” includes 15 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It contains a total of 32 bonds, including 20 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aromatic ester, and 1 aromatic ether .

Chemical Reactions Analysis

The chemical reactions of “3-ethoxy-6H-benzo[c]chromen-6-one” involve a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives that were designed and synthesized . Their biological activities were evaluated as potential PDE2 inhibitors .

科学研究应用

Phosphodiesterase II Inhibition

3-ethoxy-6H-benzo[c]chromen-6-one: derivatives have been studied for their potential as Phosphodiesterase II (PDE2) inhibitors . PDE2 is an enzyme involved in cellular signaling and its inhibition has therapeutic implications in various diseases. One derivative, in particular, showed optimal inhibitory potential with an IC50 of 3.67 ± 0.47 μM, indicating strong activity that could be beneficial in treating disorders related to cyclic nucleotide signaling .

Neuroprotective Effects

These compounds have been identified as bioavailable metabolites of ellagic acid, which is known for its cognitive enhancement properties. Research suggests that these derivatives could play a role in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s due to their neuroprotective effects and ability to delay neurodegeneration .

Antioxidant Activity

The parent compound, ellagic acid, from which these derivatives are metabolized, exhibits significant antioxidant properties. By extension, the derivatives, including 3-ethoxy-6H-benzo[c]chromen-6-one , may also contribute to antioxidation, which is crucial in protecting cells from oxidative stress and related pathologies .

Antitumor Potential

Ellagic acid derivatives have been associated with antitumor activities. The structural similarity of 3-ethoxy-6H-benzo[c]chromen-6-one to these metabolites suggests it may also possess antitumor properties, potentially inhibiting cancer cell proliferation or inducing apoptosis in tumor cells .

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, and controlling it is vital in many chronic diseases. The anti-inflammatory potential of 3-ethoxy-6H-benzo[c]chromen-6-one could be significant in the development of new treatments for inflammatory diseases .

Cardiovascular Protection

Ellagic acid is known for its myocardial protection. Derivatives like 3-ethoxy-6H-benzo[c]chromen-6-one could potentially inherit these properties, offering protective benefits to the cardiovascular system, which may include reducing the risk of heart diseases .

作用机制

Target of Action

The primary target of 3-ethoxy-6H-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP, which are involved in a variety of physiological processes.

Mode of Action

3-ethoxy-6H-benzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation in the cell. The increased levels of these second messengers can then amplify the response of the cell to hormonal stimulation, leading to various downstream effects.

Biochemical Pathways

The inhibition of PDE2 affects multiple biochemical pathways due to the role of cAMP and cGMP as second messengers. For instance, increased cAMP levels can enhance the protein kinase A (PKA) pathway, leading to the phosphorylation and activation of various proteins. Similarly, elevated cGMP levels can stimulate the protein kinase G (PKG) pathway .

Pharmacokinetics

It’s known that the compound is a derivative of urolithins, which are the main bioavailable metabolites of ellagic acid (ea) . EA has been shown to have poor oral bioavailability, which may also be the case for its derivatives.

Result of Action

The inhibition of PDE2 by 3-ethoxy-6H-benzo[c]chromen-6-one leads to the accumulation of cAMP and cGMP in the cell. This can result in the amplification of the cell’s response to hormonal stimulation, potentially enhancing various physiological processes. For instance, EA, from which this compound is derived, has been shown to be a cognitive enhancer in the treatment of neurodegenerative diseases .

未来方向

属性

IUPAC Name |

3-ethoxybenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-2-17-10-7-8-12-11-5-3-4-6-13(11)15(16)18-14(12)9-10/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGYVVPKYOUVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxy-6H-benzo[c]chromen-6-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-fluorobenzyl)-1-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2985557.png)

![(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2985558.png)

![N-(3,5-dimethylphenyl)-1-[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2985560.png)

![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985563.png)

![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)

![3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid](/img/structure/B2985569.png)

![2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide](/img/structure/B2985574.png)